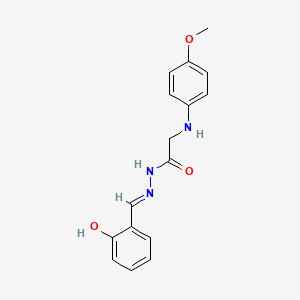![molecular formula C22H19Cl2N3O2S B11971867 (5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971867.png)
(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(2,4-二氯苯基)-5-[4-(戊氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮是一种复杂的有机化合物,属于噻唑并三唑类。该化合物以其独特的结构为特征,包括二氯苯基基团、戊氧基亚苄基部分和噻唑并三唑核心
准备方法
合成路线和反应条件
(5E)-2-(2,4-二氯苯基)-5-[4-(戊氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的合成通常涉及多个步骤,从容易获得的起始原料开始
噻唑并三唑核心的形成: 合成始于适当前体的环化以形成噻唑并三唑环系。这一步通常涉及在受控条件下使用硫代酰胺和肼等试剂。
二氯苯基基团的引入: 二氯苯基基团通过取代反应引入,其中合适的二氯苯基卤化物与噻唑并三唑中间体反应。
戊氧基亚苄基基团的添加: 最后一步涉及在碱性条件下,噻唑并三唑衍生物与戊氧基苯甲醛缩合,形成所需的化合物。
工业生产方法
对于工业规模的生产,(5E)-2-(2,4-二氯苯基)-5-[4-(戊氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的合成可能涉及优化反应条件以提高产率和纯度。这包括使用高效催化剂、溶剂体系和纯化技术,以确保工艺的可扩展性和经济性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在戊氧基亚苄基部分,导致形成相应的氧化物。
还原: 还原反应可以针对二氯苯基基团,可能将其转化为氯化程度较低的衍生物。
取代: 该化合物易于发生亲核取代反应,特别是在二氯苯基和噻唑并三唑位置。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以在碱性或酸性条件下使用胺和硫醇等亲核试剂来实现取代。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会生成氧化物,而还原可以生成氯化程度较低的衍生物。取代反应会导致形成各种取代的噻唑并三唑衍生物。
科学研究应用
(5E)-2-(2,4-二氯苯基)-5-[4-(戊氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的一种构建模块,以及在各种有机转化中的一种试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行的研究以探索其作为治疗剂的潜力,特别是在治疗传染病和癌症方面。
工业: 它用于开发新材料,以及作为合成特种化学品的前体。
作用机制
(5E)-2-(2,4-二氯苯基)-5-[4-(戊氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。据信,该化合物通过以下机制发挥其作用:
分子靶标: 它靶向参与细胞过程的特定酶和受体,导致其活性的抑制。
涉及的途径: 该化合物可以调节与细胞增殖、凋亡和免疫反应相关的信号通路,从而发挥其生物学作用。
相似化合物的比较
类似化合物
(5E)-2-(2,4-二氯苯基)-5-[4-(甲氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮: 这种化合物不同之处在于它具有一个甲氧基而不是戊氧基。
(5E)-2-(2,4-二氯苯基)-5-[4-(乙氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮: 这种化合物在其戊氧基位置有一个乙氧基。
独特性
(5E)-2-(2,4-二氯苯基)-5-[4-(戊氧基)亚苄基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的独特性在于其特定的结构特征,赋予其独特的化学和生物学特性。戊氧基的存在增强了其亲脂性和与生物膜的潜在相互作用,使其成为进一步研究和开发的有希望的候选者。
属性
分子式 |
C22H19Cl2N3O2S |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
(5E)-2-(2,4-dichlorophenyl)-5-[(4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19Cl2N3O2S/c1-2-3-4-11-29-16-8-5-14(6-9-16)12-19-21(28)27-22(30-19)25-20(26-27)17-10-7-15(23)13-18(17)24/h5-10,12-13H,2-4,11H2,1H3/b19-12+ |
InChI 键 |
IOIDXUBYSPOZNM-XDHOZWIPSA-N |
手性 SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971792.png)


![9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11971803.png)
![(2Z)-2-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11971809.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11971826.png)
![2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether](/img/structure/B11971830.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971841.png)

![2-Ethyl-3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11971848.png)

![4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971859.png)
